1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole
Description
The compound 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole (CAS: 353501-91-4, molecular formula: C₁₅H₁₁FN₄O₂S, molecular weight: 330.34 g/mol) is a tetrazole derivative featuring a benzodioxolyl group at the 1-position and a 3-fluorophenylmethylsulfanyl moiety at the 5-position of the tetrazole ring . The benzodioxolyl group (1,3-benzodioxole) is a bicyclic structure known for enhancing metabolic stability and binding affinity in bioactive molecules, while the 3-fluorophenylmethylsulfanyl substituent introduces a sulfur-containing linker with a fluorine atom, which may influence electronic properties and intermolecular interactions . Tetrazoles are valued in medicinal chemistry for their bioisosteric replacement of carboxylic acids, metabolic resistance, and diverse pharmacological activities, including analgesic and antifungal effects .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-2-10(6-11)8-23-15-17-18-19-20(15)12-4-5-13-14(7-12)22-9-21-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHJTPHPBFXMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and fluorophenyl moieties with the tetrazole ring using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The benzodioxole and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison of Tetrazole Derivatives
Bzd = Benzodioxolyl; FPh = Fluorophenyl; MeO = Methoxy; MeSO₂ = Methylsulfonyl; BnO = Benzyloxy; Ph = Phenyl
Research Findings and Implications
- Synthetic Feasibility : Methods for regioselective tetrazole substitution (e.g., ) and palladium-catalyzed coupling () support scalable synthesis.
- ADMET Considerations : Fluorine and benzodioxolyl groups may enhance metabolic stability and blood-brain barrier penetration, though in silico ADMET studies (as in ) are recommended for validation.
Biological Activity
1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the benzodioxole moiety and the fluorophenyl group suggests potential interactions with various biological targets.
- Molecular Formula : CHFNOS
- Molecular Weight : 293.30 g/mol
Anticancer Properties
Several studies have highlighted the potential anticancer activity of tetrazole derivatives. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Tumor Cell Proliferation : Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The benzodioxole moiety is often associated with neuroprotective properties. Compounds containing this structure have been studied for their effects on neurodegenerative diseases:
- Regulation of Neurotransmitter Systems : Similar compounds have been reported to modulate serotonin and dopamine levels, which could be beneficial in treating conditions like depression and anxiety .
Study 1: Inhibition of GSK-3β
In a study examining the effects of related compounds on GSK-3β activity, it was found that certain derivatives exhibited IC values in the low nanomolar range (65 nM), indicating potent inhibition . This suggests that this compound may also exhibit similar inhibitory effects.
Study 2: Anticancer Activity
A comparative analysis of several tetrazole derivatives indicated that those with a benzodioxole structure significantly reduced tumor growth in xenograft models. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Tables of Biological Activity
Q & A
Q. What spectroscopic and computational methods are recommended for characterizing the electronic structure of 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole?
Answer:
- Vibrational Spectroscopy: Experimental IR and Raman spectra should be compared with Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set. This approach helps assign vibrational modes (e.g., C-F, S-C stretching) and validate molecular geometry .
- Electronic Properties: HOMO-LUMO energy gaps and hyperpolarizability calculations using DFT can predict reactivity and nonlinear optical properties. For example, a narrow HOMO-LUMO gap (<3 eV) suggests potential charge-transfer interactions .
- Thermodynamic Parameters: Gibbs free energy and entropy can be derived from frequency calculations to assess stability under varying conditions .
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Answer:
- Data Collection: Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Multi-scan absorption corrections (e.g., SADABS) are critical for accurate intensity measurements .
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement for non-H atoms and constrained refinement for disordered moieties (e.g., benzodioxolyl or fluorophenyl groups) .
- Validation: Check for geometric outliers (e.g., bond lengths, angles) using tools like PLATON to ensure compliance with expected values .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical vibrational frequencies be systematically addressed?
Answer:
- Source Identification: Differences may arise from anharmonicity in experimental spectra or approximations in DFT functionals. Compare scaled DFT frequencies (scaling factor ~0.96–0.98) with experimental data to adjust for systematic errors .
- Solvent Effects: Include solvent models (e.g., PCM for polar solvents) in DFT calculations to mimic experimental conditions, as solvation can shift vibrational modes by 10–20 cm⁻¹ .
- Isotopic Substitution: Deuterated analogs can isolate specific vibrational contributions, aiding in mode assignment and resolving overlaps .
Q. What strategies mitigate challenges in refining disordered crystal structures of this compound?
Answer:
- Disorder Modeling: Split atoms into multiple positions with occupancy factors summing to 1. For example, the 3-fluorophenyl group may exhibit rotational disorder. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinned Data: For twinned crystals, employ twin-law matrices in SHELXL and verify results with R-factor ratios (e.g., ) .
- Validation Metrics: Cross-check with residual density maps (max/min ±0.3 eÅ⁻³) to avoid overfitting .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) correlate with biological or catalytic activity?
Answer:
- Reactivity Prediction: A small HOMO-LUMO gap (<3 eV) indicates high polarizability, which may enhance interactions with biological targets (e.g., enzymes) or catalytic surfaces. For example, tetrazole derivatives with gaps ~2.5 eV show antimicrobial activity .
- Charge-Transfer Complexes: Frontier molecular orbitals localized on the tetrazole ring suggest potential as electron donors in redox-active systems. Solvatochromic studies can validate these interactions experimentally .
Methodological Notes
- Synthetic Routes: While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., sulfur-containing triazoles) are synthesized via nucleophilic substitution of thiols with halogenated precursors under inert conditions .
- Data Contradictions: Conflicting crystallographic parameters (e.g., bond lengths) may arise from temperature-dependent conformational flexibility. Low-temperature (100 K) data collection reduces thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
